molecular formula C11H16FNO B13255170 (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine

Cat. No.: B13255170
M. Wt: 197.25 g/mol
InChI Key: CLNVFZMDENDUKR-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine is a secondary amine featuring a 2-ethoxyethyl chain and a 4-fluorobenzyl substituent.

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability while influencing receptor binding through halogen interactions.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-ethoxy-N-[(4-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H16FNO/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

CLNVFZMDENDUKR-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.

    Formation of Intermediate: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.

    Final Product Formation: The intermediate 2-(4-fluorophenyl)ethylamine is then reacted with formaldehyde and 2-ethoxyethanol under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl or fluorophenylmethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression . This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Weight Key Features Reference
(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine 2-Ethoxyethyl, 4-fluorobenzyl ~225.3 (estimated) Balanced polarity; potential for hydrogen bonding via ethoxy group N/A (hypothetical)
[2-(4-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine 4-Methoxybenzyl, 2-(4-fluorophenyl)ethyl 259.32 Higher lipophilicity due to methoxy group; reduced solubility vs ethoxy
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine 2,3-Dimethoxybenzyl, 2-(4-fluorophenyl)ethyl 297.35 Increased steric bulk; potential for π-π stacking with aromatic rings
Dibenzyl amine derivatives (e.g., 16i) Dibenzyl, 4-fluorophenyl ~350–400 Enhanced cell permeability (PAMPA assay) vs ethanone/oxadiazole derivatives

Key Observations :

  • Ethoxy vs Methoxy : The ethoxy group in the target compound may improve aqueous solubility compared to methoxy analogs (e.g., ) due to its longer alkyl chain and oxygen lone pairs .
  • Fluorophenyl Positioning : Derivatives with para-fluorine (e.g., ) exhibit stronger receptor affinity than ortho- or meta-substituted analogs, as seen in kinase inhibitor studies .
Antiproliferative and Enzyme Inhibition

Dibenzyl amines with 4-fluorophenyl groups (Ki = 4–11 µM for protein tyrosine phosphatase inhibition) demonstrate superior potency over ethanone or oxadiazole derivatives ().

Metabolic Stability

Ethoxyethyl-containing compounds (e.g., nitrosobis(2-ethoxyethyl)amine in ) show delayed carcinogenic effects in rats compared to nitrosodiethylamine, indicating slower metabolic activation. This suggests the ethoxyethyl group may enhance metabolic stability in the target compound .

Crystallographic and Hydrogen-Bonding Behavior

Pyrimidine derivatives with ethoxy and fluorophenyl groups (–9) exhibit intermolecular N–H···N and C–H···O interactions, forming dimeric structures. For example:

  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)pyrimidin-4-amine forms cyclic R₂²(14) motifs via N–H···N bonds (distance: 3.692 Å) .
  • These interactions correlate with improved crystallinity and thermal stability, a trait likely shared by the target compound due to its ethoxy and fluorophenyl moieties.

Biological Activity

The compound (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine is a member of the amine family, characterized by its unique structural features that include an ethoxyethyl group and a fluorinated phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16FNO\text{C}_12\text{H}_{16}\text{F}\text{N}\text{O}

This structure includes:

  • An ethoxyethyl group that enhances solubility.
  • A fluorinated phenyl ring which may influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antidepressant effects : Compounds with phenylmethylamine structures have been associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
  • Anticancer properties : Some analogs have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : It is hypothesized that this compound interacts with serotonin receptors, influencing mood and anxiety levels.
  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as ERK1/2, leading to altered cell proliferation and differentiation pathways.

Case Studies

  • Serotonin Receptor Agonism : A study on related compounds demonstrated significant agonistic activity on the serotonin 5-HT4 receptor, suggesting potential applications in gastrointestinal motility disorders .
  • Anticancer Activity : Research involving structurally similar compounds has indicated their ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Attributes
(3-Chloro-2-fluorophenyl)methylamineChlorine and fluorine substitutionPotential for enhanced reactivity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)1,3-thiazol-2-amineThiazole ring presenceDifferent core structure
4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamideMorpholine derivativeGastroprokinetic agent

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Synthesis Protocols : Efficient synthetic routes have been developed that allow for the production of this compound in high yields.
  • Biological Testing : Initial pharmacological assessments indicate promising activity against specific cancer cell lines and modulation of neurotransmitter systems.

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